molecular formula C20H20ClNO2 B12893018 4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline CAS No. 88708-11-6

4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline

Cat. No.: B12893018
CAS No.: 88708-11-6
M. Wt: 341.8 g/mol
InChI Key: UHVXUJXMOIZHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the Isopropoxy and Methoxy Groups: The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)-6-methoxyisoquinoline: Lacks the isopropoxy group.

    6-Isopropoxy-7-methoxyisoquinoline: Lacks the chlorobenzyl group.

    4-(4-Chlorobenzyl)-isoquinoline: Lacks both the isopropoxy and methoxy groups.

Uniqueness

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline is unique due to the presence of all three functional groups (chlorobenzyl, isopropoxy, and methoxy) on the isoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88708-11-6

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-7-methoxy-6-propan-2-yloxyisoquinoline

InChI

InChI=1S/C20H20ClNO2/c1-13(2)24-20-10-18-15(8-14-4-6-17(21)7-5-14)11-22-12-16(18)9-19(20)23-3/h4-7,9-13H,8H2,1-3H3

InChI Key

UHVXUJXMOIZHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.